ethyl 3,3,3-trifluoro-2-(pentanoylamino)-N-[(2-phenylethyl)carbamoyl]alaninate
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Overview
Description
ETHYL 3,3,3-TRIFLUORO-2-PENTANAMIDO-2-{[(2-PHENYLETHYL)CARBAMOYL]AMINO}PROPANOATE is a complex organic compound characterized by the presence of trifluoromethyl, pentanamido, and phenylethylcarbamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3,3,3-TRIFLUORO-2-PENTANAMIDO-2-{[(2-PHENYLETHYL)CARBAMOYL]AMINO}PROPANOATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the enantioselective Friedel–Crafts alkylation of simple phenols and indoles with ethyl 3,3,3-trifluoropyruvate under specific reaction conditions . This process may involve the use of chiral catalysts to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3,3,3-TRIFLUORO-2-PENTANAMIDO-2-{[(2-PHENYLETHYL)CARBAMOYL]AMINO}PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 3,3,3-TRIFLUORO-2-PENTANAMIDO-2-{[(2-PHENYLETHYL)CARBAMOYL]AMINO}PROPANOATE has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-PENTANAMIDO-2-{[(2-PHENYLETHYL)CARBAMOYL]AMINO}PROPANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3,3,3-trifluoropyruvate
- Ethyl 3,3,3-trifluoro-2-(pentanoylamino)-N-[(2-phenylethyl)carbamoyl]alaninate
- Ethyl 3,3,3-trifluoro-2-[(2-furylcarbonyl)amino]-2-[(4-methylpiperazino)amino]propanoate
Uniqueness
ETHYL 3,3,3-TRIFLUORO-2-PENTANAMIDO-2-{[(2-PHENYLETHYL)CARBAMOYL]AMINO}PROPANOATE is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the pentanamido and phenylethylcarbamoyl groups contribute to its potential bioactivity and versatility in various applications.
Properties
Molecular Formula |
C19H26F3N3O4 |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-(pentanoylamino)-2-(2-phenylethylcarbamoylamino)propanoate |
InChI |
InChI=1S/C19H26F3N3O4/c1-3-5-11-15(26)24-18(19(20,21)22,16(27)29-4-2)25-17(28)23-13-12-14-9-7-6-8-10-14/h6-10H,3-5,11-13H2,1-2H3,(H,24,26)(H2,23,25,28) |
InChI Key |
PIEVQTWDOJMFOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC(C(=O)OCC)(C(F)(F)F)NC(=O)NCCC1=CC=CC=C1 |
Origin of Product |
United States |
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